1-(2-phenylpropan-2-yl)piperidine hydrochloride chemical structure and properties
1-(2-phenylpropan-2-yl)piperidine hydrochloride chemical structure and properties
[1]
Executive Summary
1-(2-phenylpropan-2-yl)piperidine hydrochloride (also known as N-cumylpiperidine ) is a synthetic dissociative agent and a structural analog of Phencyclidine (PCP).[1] Chemically, it represents the acyclic variant of PCP where the rigid cyclohexane ring is replaced by a geminal dimethyl (cumyl) group.[1] This structural modification imparts significant changes to the molecule's conformational flexibility, directly influencing its binding affinity for the N-methyl-D-aspartate (NMDA) receptor.[1]
This guide details the physiochemical properties, synthesis logic, and pharmacological profile of the compound, intended for use by medicinal chemists and neuropharmacology researchers.[1]
Chemical Identity & Structure
Nomenclature & Identifiers[1][2][3][4][5][6]
-
IUPAC Name: 1-(2-phenylpropan-2-yl)piperidine hydrochloride[1]
-
Common Synonyms: N-Cumylpiperidine, 1-(1-methyl-1-phenylethyl)piperidine HCl, Acyclic PCP.[1]
-
CAS Number: 21602-56-2 (Free Base), 92321-29-4 (Salt form often cited in varying databases; verification required per specific vendor).[1]
-
Molecular Formula: C₁₄H₂₁N[1] · HCl
-
Molecular Weight: 239.78 g/mol (Salt), 203.33 g/mol (Free Base).[1]
Structural Analysis
The molecule consists of a piperidine ring attached to a central quaternary carbon.[1] This central carbon is substituted with a phenyl ring and two methyl groups (a cumyl moiety).[1]
-
Steric Profile: Unlike PCP, which possesses a rigid cyclohexane ring that locks the phenyl and piperidine rings into a gauche conformation, 1-(2-phenylpropan-2-yl)piperidine has free rotation around the central carbon-phenyl and carbon-nitrogen bonds.[1]
-
Lipophilicity: The gem-dimethyl group maintains high lipophilicity (LogP ~3.6 for free base), facilitating blood-brain barrier (BBB) penetration.[1]
Figure 1: Structural decomposition of 1-(2-phenylpropan-2-yl)piperidine highlighting the acyclic gem-dimethyl core.[1]
Physiochemical Properties[1][6]
| Property | Value (Approximate/Predicted) | Context |
| Appearance | White crystalline solid | As Hydrochloride salt |
| Melting Point | 210–215 °C (Decomp.)[1] | Lower than PCP HCl (>230 °C) due to crystal packing efficiency |
| Solubility (Water) | Soluble | Protonated nitrogen forms stable cation |
| Solubility (EtOH) | Soluble | Suitable for recrystallization |
| pKa | ~9.5–10.0 | Typical for tertiary piperidines |
| LogP | 3.6 (Free Base) | High CNS penetration potential |
Synthesis & Manufacturing
The synthesis of 1-(2-phenylpropan-2-yl)piperidine typically follows the Bruylants reaction pathway, which is the standard method for synthesizing alpha-tertiary amines.[1] This route is preferred over direct alkylation due to the steric hindrance of the tertiary carbon.[1]
Reaction Mechanism (Bruylants Protocol)
-
Imine/Enamine Formation: Piperidine reacts with acetone in the presence of a cyanide source (NaCN/KCN) to form the alpha-aminonitrile intermediate.[1]
-
Grignard Displacement: The nitrile group is a good leaving group under Grignard conditions.[1] Reaction with Phenylmagnesium bromide (PhMgBr) displaces the cyanide, installing the phenyl group at the quaternary center.[1]
Step-by-Step Protocol
-
Step 1: 1-(1-cyano-1-methylethyl)piperidine synthesis
-
Step 2: Grignard Reaction
-
Step 3: Isolation & Salt Formation
Figure 2: Bruylants synthesis pathway for the production of N-cumylpiperidine.[1]
Pharmacology & Structure-Activity Relationship (SAR)[1][7]
Mechanism of Action
Like its parent compound PCP, 1-(2-phenylpropan-2-yl)piperidine acts primarily as a non-competitive antagonist at the NMDA receptor (glutamate receptor).[1] It binds inside the ion channel (PCP binding site), blocking the flow of Ca²⁺ and Na⁺ ions, which leads to dissociative anesthesia and psychotomimetic effects.[1]
SAR Analysis: Cyclic vs. Acyclic
The transition from PCP (cyclic) to N-cumylpiperidine (acyclic) illustrates a critical SAR principle in dissociative arylohexylamines:
-
Conformational Locking: In PCP, the cyclohexane ring forces the phenyl and piperidine rings into a specific relative orientation that is optimal for binding to the NMDA receptor pore.[1]
-
Entropic Penalty: The acyclic cumyl analog lacks this constraint.[1] While the gem-dimethyl groups provide necessary steric bulk to mimic the ring, the molecule is more flexible.[1] Upon binding, it must lose rotational freedom (entropy), which energetically penalizes the binding event.[1]
-
Potency Result: Consequently, 1-(2-phenylpropan-2-yl)piperidine generally exhibits lower potency (higher Ki) compared to PCP.[1] It retains the qualitative effect profile (dissociation, analgesia) but requires higher dosages.[1]
Toxicology[1]
-
Dopaminergic Activity: Like PCP, this analog likely acts as a dopamine reuptake inhibitor, contributing to stimulating and reinforcing properties.[1][2]
-
Metabolism: The absence of the cyclohexane ring alters metabolic pathways.[1] The gem-dimethyl group is resistant to oxidation, potentially prolonging the half-life compared to analogs with abstractable alpha-hydrogens, though hydroxylation on the phenyl ring or piperidine ring remains the primary clearance route.[1]
Analytical Characterization
For verification of the synthesized compound, the following spectral fingerprints are expected:
-
Mass Spectrometry (GC-MS):
-
Molecular Ion (M+): 203 m/z (weak).[1]
-
Base Peak: The fragmentation is dominated by alpha-cleavage.[1] Loss of the phenyl group or the piperidine ring is common.[1] However, in gem-dimethyl amines, the [M-15]⁺ (loss of methyl) or cleavage adjacent to the nitrogen is significant.[1]
-
Key Fragment: m/z 84 (Piperidinyl cation) is a characteristic fragment for piperidine derivatives.[1]
-
-
Proton NMR (1H-NMR, CDCl3):
Safety & Handling
Warning: This compound is a potent CNS depressant and dissociative agent.[1] It should be handled only by qualified personnel in a controlled laboratory setting.[1]
-
Hazard Classification: Acute Toxin (Oral/Inhalation), Irritant.[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]
-
Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry.[1]
-
Kalir, A., et al. (1969).[1] Structure-activity relationships of some phencyclidine derivatives: Synthesis and pharmacology. Journal of Medicinal Chemistry.[1]
-
EPA CompTox Dashboard. (2024). 1-(2-phenylpropan-2-yl)piperidine Properties and Safety Data.[1]
-
CymitQuimica. (2024).[1][3] Product Monograph: 1-(2-Phenylpropan-2-yl)piperidine hydrochloride.[1]
-
Morris, H., & Wallach, J. (2014).[1] From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[1]
